molecular formula C10H10F2O2S B14062507 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one

Cat. No.: B14062507
M. Wt: 232.25 g/mol
InChI Key: HARLMGAUJFGURQ-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is an organic compound with a complex structure that includes a difluoromethoxy group, a mercapto group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the formation of the propanone moiety through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one exerts its effects is primarily through its reactive functional groups. The mercapto group can form covalent bonds with biological targets, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These properties allow the compound to interact with various molecular targets and pathways, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is unique due to the presence of both the difluoromethoxy and mercapto groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

1-[5-(difluoromethoxy)-2-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H10F2O2S/c1-2-8(13)7-5-6(14-10(11)12)3-4-9(7)15/h3-5,10,15H,2H2,1H3

InChI Key

HARLMGAUJFGURQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC(F)F)S

Origin of Product

United States

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